2,8-Dimethylimidazo[1,2-b]pyridazine chemical structure and physicochemical properties
2,8-Dimethylimidazo[1,2-b]pyridazine chemical structure and physicochemical properties
An In-depth Technical Guide to 2,8-Dimethylimidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Imidazo[1,2-b]pyridazine Core
The landscape of medicinal chemistry is continually shaped by the emergence of "privileged scaffolds"—molecular frameworks that demonstrate the ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. The imidazo[1,2-b]pyridazine ring system is a quintessential example of such a scaffold. This nitrogen-bridged bicyclic heterocycle has garnered significant attention for its favorable physicochemical properties and its capacity to engage in meaningful hydrogen-bond interactions with biological macromolecules, a trait conferred by the pyridazine ring.[1] Its structural rigidity and defined three-dimensional shape provide a robust platform for the strategic placement of functional groups to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific, highly valuable derivative: 2,8-dimethylimidazo[1,2-b]pyridazine . The strategic methylation at the C2 and C7 positions can enhance metabolic stability by blocking potential sites of oxidative metabolism, a common challenge in drug development.[2] This compound has risen to prominence primarily as a critical building block in the synthesis of Risdiplam (Evrysdi®), the first approved small-molecule drug for treating spinal muscular atrophy (SMA).[1] Beyond this key application, the 2,8-dimethylimidazo[1,2-b]pyridazine core is a versatile starting point for a diverse array of therapeutic agents, from kinase inhibitors for oncology to novel anti-infective and anti-inflammatory drugs.[1]
This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and broad-ranging applications of 2,8-dimethylimidazo[1,2-b]pyridazine, tailored for researchers and scientists in drug development.
Chemical Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its application in synthesis and drug design.
Chemical Structure
The structure of 2,8-dimethylimidazo[1,2-b]pyridazine consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, with a shared nitrogen atom at the bridgehead. The methyl groups are positioned at carbon 2 of the imidazole moiety and carbon 8 of the pyridazine moiety.
-
IUPAC Name: 2,8-dimethylimidazo[1,2-b]pyridazine
-
Molecular Formula: C₈H₉N₃
-
InChI Key: OOIGRSVFUGYGNB-UHFFFAOYSA-N[1]
Physicochemical Data Summary
| Property | Value / Description | Source / Note |
| Molecular Weight | 147.18 g/mol | [1] |
| Appearance | Typically an off-white or crystalline solid. | Based on analogs[3] |
| Melting Point | Data not available. | For comparison, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine has a melting point of 109-110 °C. |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water. | [2] The pyridazine ring is known to improve aqueous solubility relative to other scaffolds.[1] |
| LogP (Calculated) | ~1.5 - 2.5 | Estimated based on related imidazo[1,2-b]pyridazine structures. This value suggests moderate lipophilicity, favorable for membrane permeability. |
| pKa (Predicted) | ~4.0 - 5.0 | Predicted based on the basicity of the non-bridgehead nitrogen atoms in the imidazole and pyridazine rings. |
Spectroscopic Profile (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation of organic molecules. Based on spectral data from closely related derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for 2,8-dimethylimidazo[1,2-b]pyridazine in a standard solvent like CDCl₃ or DMSO-d₆.
-
¹H NMR Spectroscopy:
-
Methyl Protons (C2-CH₃ & C8-CH₃): Two distinct singlets are expected, likely in the range of δ 2.4–2.7 ppm. Each singlet would integrate to 3 protons.
-
Aromatic Protons: Three protons are present on the heterocyclic core. A singlet for the C3-H proton is expected around δ 7.6-8.0 ppm. Two doublets for the C6-H and C7-H protons, showing ortho coupling, would likely appear between δ 6.8–7.8 ppm.
-
-
¹³C NMR Spectroscopy:
-
Methyl Carbons (C2-CH₃ & C8-CH₃): Resonances for these carbons are expected in the upfield region, typically between δ 13–18 ppm.
-
Aromatic/Heterocyclic Carbons: The six carbons of the bicyclic core would appear in the downfield region (δ 110–155 ppm). The quaternary carbons (C2, C5a, C8) would be distinguishable from the protonated carbons (C3, C6, C7) via DEPT experiments or by their lack of signal in an HSQC spectrum.
-
Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine
The construction of the imidazo[1,2-b]pyridazine scaffold is most commonly achieved via a condensation-cyclization reaction, a robust and reliable method known as the Tchichibabine reaction.
Causality Behind Experimental Choices
The standard synthesis involves the reaction of a substituted 3-aminopyridazine with an α-haloketone.
-
Starting Materials: The synthesis logically begins with 3-amino-4-methyl-6-chloropyridazine and chloroacetone . The aminopyridazine provides the pyridazine ring and one of the methyl groups (the future C8-methyl). The chloroacetone provides the three-carbon unit that will form the imidazole ring, including the second methyl group (the future C2-methyl).
-
Reaction Mechanism: The reaction proceeds via an initial Sₙ2 reaction where the more nucleophilic ring nitrogen of the aminopyridazine attacks the electrophilic carbon of chloroacetone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
-
Solvent and Conditions: A polar aprotic solvent like acetonitrile or a protic solvent like ethanol is typically used to facilitate the dissolution of the starting materials and the ionic intermediates. Heating under reflux is necessary to provide the activation energy for the cyclization and dehydration steps.
-
Workup: A basic workup (e.g., with sodium bicarbonate or sodium hydroxide) is employed to neutralize the hydrohalic acid formed during the reaction and to deprotonate the product, ensuring it is in its free base form for extraction into an organic solvent.
-
Dehalogenation: The resulting 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine is then subjected to catalytic hydrogenation to remove the chloro group at the C6 position, yielding the final target molecule. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficacy in C-Cl bond hydrogenolysis.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methyl-6-chloropyridazine (1.0 eq) and acetonitrile (10 mL per gram of aminopyridazine).
-
Reagent Addition: Add chloroacetone (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Aqueous Workup: Add water to the residue and adjust the pH to ~9 with a 20% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in chloroform or hexanes) to yield 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine as a solid.
Step 2: Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine
-
Catalyst Setup: In a hydrogenation vessel, suspend 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (1.0 eq) and 10% Palladium on Carbon (10% w/w) in methanol.
-
Base Addition: Add a base such as sodium acetate (2.0 eq) to act as an acid scavenger.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield 2,8-dimethylimidazo[1,2-b]pyridazine. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Synthetic route to 2,8-dimethylimidazo[1,2-b]pyridazine.
Applications in Drug Discovery and Medicinal Chemistry
The 2,8-dimethylimidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies due to its favorable drug-like properties.
Key Intermediate for Risdiplam (Evrysdi®)
The most significant application of 2,8-dimethylimidazo[1,2-b]pyridazine is its role as a key precursor in the synthesis of Risdiplam .[1] Risdiplam is an orally administered survival of motor neuron 2 (SMN2) gene splicing modifier approved for the treatment of spinal muscular atrophy (SMA), a devastating neurodegenerative disease.
The synthesis of Risdiplam involves the functionalization of the 2,8-dimethylimidazo[1,2-b]pyridazine core, typically at the C6 position. A carboxylic acid derivative, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, is a common intermediate that is then coupled with other fragments to construct the final, complex drug molecule.[1] The development of efficient and environmentally friendly methods, such as metal-catalyst-free syntheses for this carboxylic acid intermediate, has been a key focus in optimizing the manufacturing process of Risdiplam.[1]
Scaffold for Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a proven pharmacophore for kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been developed as potent inhibitors of several important oncology targets:
-
TAK1 Inhibitors: Derivatives have shown potent inhibition of Transforming growth factor-β Activated Kinase (TAK1), which is overexpressed in multiple myeloma. These compounds have demonstrated significant anti-proliferative activity in myeloma cell lines.[1]
-
Mps1 (TTK) Kinase Inhibitors: Property-based optimization of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of potent and selective inhibitors of Mps1 kinase, a key regulator of the spindle assembly checkpoint. These inhibitors exhibit remarkable antiproliferative activity against various cancer cell lines and show in vivo activity.[4]
Broad-Spectrum Biological Activities
The versatility of the imidazo[1,2-b]pyridazine nucleus extends to a wide range of other therapeutic areas. Research has demonstrated that compounds incorporating this scaffold possess:[1]
-
Antimicrobial and Antiviral Activity
-
Anti-inflammatory Properties
-
Antineuropathic Potential
This broad activity profile underscores the "privileged" nature of the scaffold and ensures its continued exploration in diverse drug discovery programs.
Advanced Functionalization Strategies
The utility of 2,8-dimethylimidazo[1,2-b]pyridazine is greatly expanded by the ability to selectively functionalize the heterocyclic core. The C6 position is particularly amenable to modification, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.[1] Starting from a halogenated precursor (e.g., 6-bromo- or 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine), a wide array of chemical groups can be installed.
-
Suzuki Coupling: Introduces aryl or heteroaryl groups.
-
Sonogashira Coupling: Installs alkyne functionalities.
-
Heck Coupling: Forms carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds.
This synthetic flexibility allows for the systematic exploration of the chemical space around the core, a process central to modern structure-activity relationship (SAR) studies.
Caption: C6 functionalization of the scaffold via cross-coupling.
Conclusion
2,8-Dimethylimidazo[1,2-b]pyridazine is far more than a simple heterocyclic compound; it is a validated, high-value building block in modern medicinal chemistry. Its robust and scalable synthesis, combined with its excellent physicochemical properties and proven role as a privileged scaffold, solidifies its importance. Its critical role in the production of the life-changing drug Risdiplam highlights its impact, while ongoing research into new derivatives for oncology and other diseases promises a rich future. For drug development professionals, a deep understanding of the chemistry and potential of this scaffold is essential for unlocking the next generation of targeted therapeutics.
References
-
ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link].
-
PubChem. Imidazo(1,2-b)pyridazine. Available at: [Link].
-
ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Available at: [Link].
-
PMC. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link].
-
Supporting Information. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines. Available at: [Link].
-
R Discovery. Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Available at: [Link].
-
ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link].
-
Chem-Impex. Imidazo[1,2-b]pyridazine. Available at: [Link].
-
PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link].
-
ResearchGate. 13 C NMR spectra of (a) [BMMIM][NTf 2 ], (b) [BMIM][NTf 2 ], (c).... Available at: [Link].
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link].
-
Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link].
-
Pharmaffiliates. 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link].
-
Thieme Chemistry. Product Class 8: Pyridazines. Available at: [Link].
